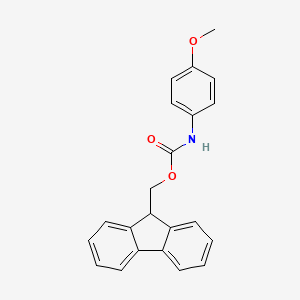
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.40 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline typically involves the preparation of a copper complex of L-lysine hydrochloride, followed by the addition of the (7-methoxycoumarin-4-yl)acetyl group to the ε-amino group. The copper complex is then decomposed, and the N-Fluoren-9-ylmethoxycarbonyl group is introduced to the α-amino group . The final product is recrystallized from hexane to obtain a pure compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline has several scientific research applications:
Chemistry: It is used in the synthesis of fluorogenic substrates for enzyme assays.
Biology: The compound is utilized in the study of enzyme kinetics and protein interactions.
Medicine: Research into its potential anti-inflammatory properties is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase release, making it a potential anti-inflammatory agent . The compound’s effects are mediated through its binding to target proteins, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Fluoren-9-ylmethoxycarbonyl-2-methoxyaniline
- N-Fluoren-9-ylmethoxycarbonyl-3-methoxyaniline
- N-Fluoren-9-ylmethoxycarbonyl-5-methoxyaniline
Uniqueness
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C22H19NO3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C22H19NO3/c1-25-16-12-10-15(11-13-16)23-22(24)26-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,23,24) |
Clave InChI |
XNGYGYCHKIIUTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


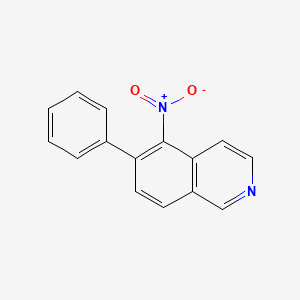

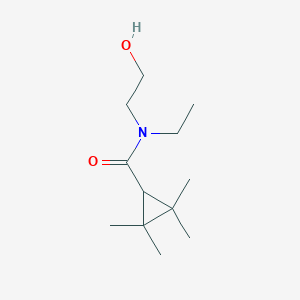
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115415.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B14115417.png)
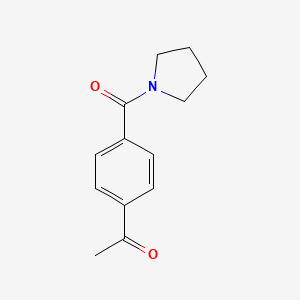
![(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14115430.png)

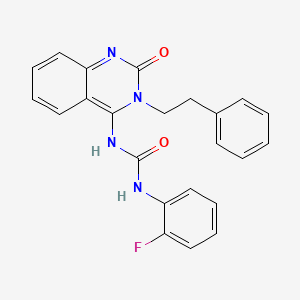
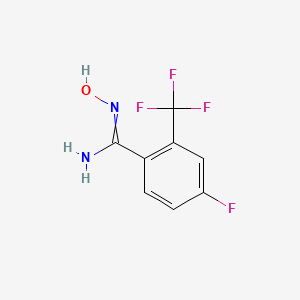
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)
